molecular formula C121H232N3O48P B12425737 DSPE-PEG36-mal

DSPE-PEG36-mal

Cat. No.: B12425737
M. Wt: 2528.1 g/mol
InChI Key: UTQGYDLGNOWDNO-LUZCCYEVSA-N
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Description

This compound is particularly valuable in the field of targeted protein degradation, where it facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DSPE-PEG36-mal involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) and maleimide. The process typically includes the following steps:

  • Activation of DSPE with a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
  • Conjugation of the activated DSPE with PEG under mild conditions to form DSPE-PEG.
  • Introduction of maleimide groups to the PEG chain through a reaction with maleic anhydride or a similar reagent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced equipment and techniques are employed to achieve high yields and reproducibility .

Chemical Reactions Analysis

Types of Reactions: DSPE-PEG36-mal undergoes various chemical reactions, including:

    Substitution Reactions: The maleimide group readily reacts with thiol groups, forming stable thioether bonds.

    Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions

Common Reagents and Conditions:

    Substitution Reactions: Thiol-containing compounds such as cysteine or glutathione are commonly used. The reaction is typically carried out at neutral pH and room temperature.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester bonds, with reagents such as hydrochloric acid or sodium hydroxide

Major Products Formed:

    Substitution Reactions: The major product is a thioether-linked conjugate.

    Hydrolysis: The major products are the corresponding carboxylic acids and alcohols

Scientific Research Applications

DSPE-PEG36-mal has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Utilized in drug delivery systems, particularly in the development of targeted therapies for cancer and other diseases.

    Industry: Applied in the formulation of liposomes and micelles for drug delivery and gene transfection

Mechanism of Action

DSPE-PEG36-mal exerts its effects by acting as a linker in PROTACs. The compound connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .

Comparison with Similar Compounds

DSPE-PEG36-mal is unique due to its specific structure and functionality. Similar compounds include:

    DSPE-PEG-maleimide: A similar linker with a shorter PEG chain.

    DSPE-PEG-NHS: Another linker used in bioconjugation, but with an NHS ester group instead of maleimide.

    DSPE-PEG-amine: A linker with an amine group, used for different types of conjugation reactions

This compound stands out due to its longer PEG chain, which provides greater flexibility and solubility, making it particularly suitable for applications in drug delivery and targeted protein degradation .

Properties

Molecular Formula

C121H232N3O48P

Molecular Weight

2528.1 g/mol

IUPAC Name

[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/t115-/m0/s1

InChI Key

UTQGYDLGNOWDNO-LUZCCYEVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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